

In-Depth Technical Guide: Erythroxytriol P (CAS Number 7121-99-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, identified by CAS number 7121-99-5, is a diterpenoid natural product. Its alternative chemical name is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol. This compound belongs to the pimarane class of terpenoids and has been isolated from plant species such as Erythroxylum cuneatum and Sapium discolor.[1] Preliminary information suggests that **Erythroxytriol P** may possess biological activities, including potential cocaine-like effects and an influence on neurotransmitter systems, as well as antioxidant properties.[1] This document provides a comprehensive summary of the currently available technical information for **Erythroxytriol P**.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Erythroxytriol P** are limited in publicly available literature. The following table summarizes the known information.



Property	Value	Source
CAS Number	7121-99-5	Multiple Sources
Molecular Formula	С20Н36О3	[1]
Molecular Weight	324.5 g/mol	[1]
Appearance	Powder	Vendor Information
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Vendor Information
Quantitative Solubility	Not available	

Spectroscopic Data

Specific experimental spectroscopic data such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra for **Erythroxytriol P** are not readily available in the public domain. Structural elucidation of this and similar natural products typically relies on these techniques. While predicted NMR data may be available through computational databases, experimental validation is crucial for unambiguous structure confirmation.

Biological Activity and Mechanism of Action

The biological profile of **Erythroxytriol P** is not extensively characterized. Available information suggests two potential areas of activity:

Neurological Activity: Some sources indicate that Erythroxytriol P may exhibit "cocaine-like activity" and has the potential to influence neurotransmitter systems.[1] This suggests a possible interaction with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET). However, direct experimental evidence of these interactions is currently lacking.

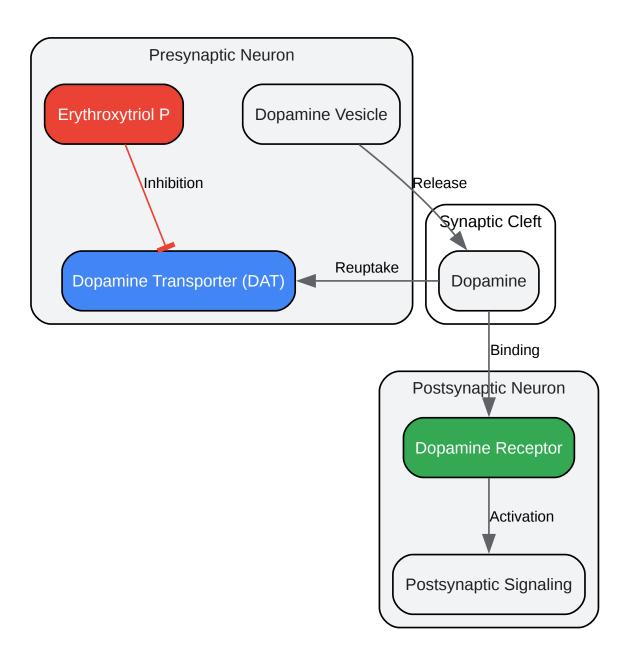


Antioxidant Activity: There are mentions of potential antioxidant properties, which is a
common characteristic of phenolic and terpenoid compounds isolated from plants. The
specific mechanisms by which Erythroxytriol P may exert antioxidant effects have not been
elucidated.

Hypothetical Signaling Pathway: Interaction with Dopamine Transporter

Based on the suggestion of "cocaine-like activity," a hypothetical mechanism of action could involve the inhibition of the dopamine transporter (DAT). This would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.





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Hypothetical inhibition of dopamine reuptake by Erythroxytriol P.

Experimental Protocols



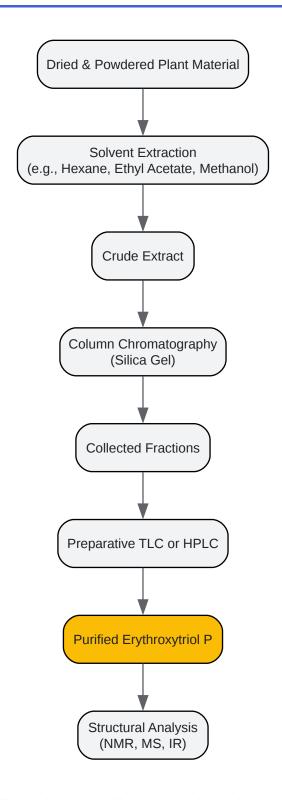
Specific, validated experimental protocols for the synthesis, purification, and biological analysis of **Erythroxytriol P** are not detailed in the available literature. However, general methodologies for similar compounds can be adapted by researchers.

General Protocol for Diterpenoid Extraction and Purification from Plant Material

This protocol provides a general workflow for the isolation of diterpenoids like **Erythroxytriol P** from a plant source.

- Plant Material Preparation: The dried and powdered plant material (e.g., bark of Erythroxylum cuneatum) is subjected to extraction.
- Extraction: Maceration or Soxhlet extraction is performed using a series of solvents with increasing polarity, starting with a nonpolar solvent like hexane to remove lipids, followed by solvents such as dichloromethane, ethyl acetate, and methanol to extract compounds of varying polarities.
- Fractionation: The crude extract is fractionated using techniques like column chromatography over silica gel or alumina. A solvent gradient is used to elute fractions with different chemical profiles.
- Purification: Fractions containing the target compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often with a reverse-phase column.
- Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.





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General workflow for extraction and purification of diterpenoids.

General Protocol for Ozonolysis of an Aromatic Ketone

Foundational & Exploratory





A synthetic route to **Erythroxytriol P** has been suggested via the ozonolysis of 2-hydroxy-3-phenylacetophenone.[1] While a specific protocol is not available, a general procedure for ozonolysis is outlined below.

- Dissolution: The starting material (e.g., 2-hydroxy-3-phenylacetophenone) is dissolved in an appropriate solvent, typically a mixture of methanol and dichloromethane, and cooled to a low temperature (e.g., -78 °C).
- Ozonolysis: A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by a color change (e.g., the appearance of a blue color from unreacted ozone).
- Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone. A reducing agent is then added to quench the ozonide intermediate.
 - Reductive Work-up: For the formation of aldehydes or ketones, reagents such as dimethyl sulfide or zinc dust are used.
 - Oxidative Work-up: For the formation of carboxylic acids, hydrogen peroxide is typically used.
- Purification: The product is isolated and purified from the reaction mixture using standard techniques such as extraction, chromatography, and recrystallization.

General Protocol for In Vitro Antioxidant Activity Assays

To investigate the potential antioxidant properties of **Erythroxytriol P**, several in vitro assays can be employed.

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
 Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation, which is applicable to both hydrophilic and lipophilic compounds.



• Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, resulting in an intense blue color.

Conclusion

Erythroxytriol P (CAS 7121-99-5) is a diterpenoid of interest due to its potential neurological and antioxidant activities. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, spectroscopic characterization, and detailed biological mechanisms. The information presented in this guide is based on the limited data currently available. Further research, including chemical synthesis, purification, and comprehensive biological evaluation, is necessary to fully characterize this compound and validate its potential for drug development and other scientific applications. Researchers are encouraged to utilize the general protocols provided as a starting point for their investigations into **Erythroxytriol P**.

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References

- 1. CAS 7121-99-5: Erythroxytriol P | CymitQuimica [cymitquimica.com]
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